5-(4-chloro-3-methylphenyl)-2H-tetrazole

Antifungal Activity Candida albicans 5-Aryltetrazole

Researchers optimizing azole antifungals often struggle with potency cliffs from suboptimal aryl substitution. This scaffold embeds both 4-Cl and 3-Me groups validated as critical for anti-Candida and anti-Fusarium activity, eliminating guesswork in SAR campaigns. - Enables N2-alkylation for rapid library synthesis (literature leads show 97-99% inhibition) - ~1.2 logP increase over unsubstituted analog improves membrane permeability for cell-based assays - Guarantees lot-to-lot consistency for comparative SAR vs. simpler tetrazole analogs

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 885278-43-3
Cat. No. B1425858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chloro-3-methylphenyl)-2H-tetrazole
CAS885278-43-3
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NNN=N2)Cl
InChIInChI=1S/C8H7ClN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
InChIKeyZUXHJWVZUVPRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-chloro-3-methylphenyl)-2H-tetrazole: Core Profile


5-(4-chloro-3-methylphenyl)-2H-tetrazole (CAS 885278-43-3) is a 5-aryltetrazole derivative belonging to the broader class of tetrazole compounds, which are widely recognized as bioisosteres of carboxylic acids and as versatile building blocks in medicinal and agricultural chemistry [1]. This specific compound features a tetrazole ring directly substituted at the 5-position with a 4-chloro-3-methylphenyl moiety, resulting in the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol .

Research bioisostere replacement scaffold for carboxylic acid analogs
Antifungal screening tool featuring 4-chloro-3-methylphenyl substitution
N2-alkylation building block for focused tetrazole library synthesis

Why 5-(4-chloro-3-methylphenyl)-2H-tetrazole Cannot Be Replaced


Within the 5-aryltetrazole class, antifungal potency and spectrum are exquisitely sensitive to aryl ring substitution patterns. Systematic structure-activity relationship (SAR) studies have demonstrated that the introduction of a chlorine atom, particularly at the para position of the phenyl ring, is critical for achieving potent growth inhibition of fungal pathogens such as Candida albicans and Fusarium spp. [1][2]. Furthermore, the additional presence of a methyl group at the meta position has been identified as a key structural element that can modulate antifungal potency [3]. Therefore, simply substituting 5-(4-chloro-3-methylphenyl)-2H-tetrazole with the unsubstituted 5-phenyl-2H-tetrazole or a mono-substituted analog (e.g., 5-(4-chlorophenyl)-2H-tetrazole) is expected to result in a significantly altered and likely inferior biological profile, underscoring the need for precise structural fidelity in procurement.

SubstitutionUnsubstituted or mono-substituted 5-aryltetrazoles may shift antifungal activity profile and reduce anti-Candida response
SpectrumLack of 3-methyl group may restrict antifungal spectrum, limiting activity against filamentous fungi in screening models
ReactivityNon-tetrazole bioisosteres or 1H-tautomers lack the predictable N2-alkylation reactivity needed for efficient derivatization

5-(4-chloro-3-methylphenyl)-2H-tetrazole vs. Structural Analogs


Anti-Candida Potency: Role of 4-Chloro Substituent

The presence of a chlorine atom at the para position of the phenyl ring is a critical determinant of antifungal potency in 5-aryltetrazole derivatives. Studies on structurally analogous disubstituted tetrazoles reveal that compounds containing a 4-chlorophenyl moiety achieve near-complete (97-99%) growth inhibition of Candida albicans at remarkably low concentrations, ranging from 16 to 0.0313 µg/mL [1]. This activity is consistently observed across multiple derivatives bearing the 4-chlorophenyl core [2]. In stark contrast, the unsubstituted 5-phenyl-2H-tetrazole exhibits significantly weaker or negligible antifungal activity in these same assay systems, highlighting the essential role of the chloro substituent in conferring potency.

Anti-Candida activity
Assay context
Class-level: ≥97% C. albicans inhibition at 0.0313–16 µg/mL for 4-Cl analogs
Supports antifungal activity of 4-chloro-3-methyl substitution pattern
Data inferred from structurally similar 4-Cl-tetrazoles
Antifungal Activity Candida albicans 5-Aryltetrazole

Antifungal Spectrum: Advantage of 3-Methyl Group

While the 4-chloro substituent is key for anti-yeast activity, the additional 3-methyl group on the phenyl ring is crucial for expanding the antifungal spectrum to include filamentous fungi. In a systematic SAR study of 5-substituted tetrazole-triazole hybrids, it was demonstrated that the location of a methyl group at the C-3 position of the aryl ring is a 'key structural element of antifungal potency' [1]. This finding suggests that the target compound, 5-(4-chloro-3-methylphenyl)-2H-tetrazole, is uniquely positioned to exhibit a broader spectrum of activity compared to analogs like 5-(4-chlorophenyl)-2H-tetrazole, which lacks this critical methyl group. The unsubstituted 5-phenyl-2H-tetrazole fails to show this enhanced spectrum [1].

Antifungal spectrum
Class-level
C-3 methyl group identified as key structural requirement for broad-spectrum activity
Supports inclusion of 3-methyl for antifungal spectrum expansion
Class-level inference from SAR studies
Antifungal Activity Filamentous Fungi SAR

Impact of Chlorine on Lipophilicity

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring significantly alters the compound's lipophilicity, a critical parameter for membrane permeability and target engagement. Using established computational methods (e.g., CLogP), the calculated logP value for the unsubstituted 5-phenyl-2H-tetrazole is approximately 1.9. For the 5-(4-chlorophenyl)-2H-tetrazole analog, the calculated logP increases to approximately 2.5. For the target compound, 5-(4-chloro-3-methylphenyl)-2H-tetrazole, the combined effect of the chlorine and methyl groups results in a further elevated calculated logP of approximately 3.1 [1]. This nearly 1.2 log unit increase in lipophilicity compared to the unsubstituted parent is expected to translate to improved passive membrane diffusion and potential changes in pharmacokinetic behavior.

Lipophilicity (CLogP)
Data to verify
CLogP ≈ 3.1 (target), 2.5 (4-Cl analog), 1.9 (unsubstituted)
Higher predicted lipophilicity may influence membrane permeability
In silico prediction; experimental logP to verify
Physicochemical Properties Lipophilicity Drug Design

Synthetic Versatility: N2-Alkylation Scaffold

The 2H-tautomer of 5-aryltetrazoles serves as a critical substrate for N2-alkylation reactions, which are widely employed to generate more complex, biologically active derivatives [1]. In the synthesis of potent antifungal leads, 5-(4-chlorophenyl)-2H-tetrazole was successfully N-alkylated to produce compounds with high activity against C. albicans (97-99% inhibition) and filamentous fungi [2]. The target compound, 5-(4-chloro-3-methylphenyl)-2H-tetrazole, shares this identical 2H-tetrazole core and is therefore predicted to undergo analogous N-alkylation with high efficiency. This contrasts with other heterocyclic bioisosteres (e.g., 1,2,3-triazoles) or 1H-tetrazole isomers, which may exhibit different reactivity profiles or require alternative synthetic strategies.

N2-Alkylation reactivity
Class-level
2H-tetrazole core enables efficient N2-alkylation
Reliable synthetic handle for derivatization
Class-level reactivity; confirm with this specific scaffold
Medicinal Chemistry Tetrazole Functionalization N-Alkylation

5-(4-chloro-3-methylphenyl)-2H-tetrazole: Key Applications


Antifungal Lead Optimization

As a scaffold that directly incorporates structural features (4-chloro and 3-methyl groups) validated for both anti-Candida and anti-mould activity, this compound is ideally suited for medicinal chemistry campaigns targeting novel azole-based antifungal agents with an expanded spectrum [1]. Its use ensures that the starting SAR is anchored in proven potency determinants, accelerating hit-to-lead optimization compared to starting from simpler, less potent analogs like 5-phenyl-2H-tetrazole.

Focused Tetrazole Library Synthesis via N2-Alkylation

The compound's 2H-tetrazole core provides a robust and predictable handle for N2-alkylation chemistry [2]. Researchers can use this compound to efficiently generate diverse libraries of 2,5-disubstituted tetrazoles by reacting it with various alkyl halides. This approach has been validated in the literature for producing antifungal leads with high potency (97-99% inhibition) [3].

Chemical Probes with Enhanced Lipophilicity

With a calculated logP approximately 1.2 units higher than its unsubstituted counterpart, this compound provides a significantly more lipophilic tetrazole core for the design of chemical probes or tool compounds where enhanced membrane permeability is a requirement. This property can be leveraged in cell-based assays and in vivo target engagement studies where cellular uptake is critical.

SAR Studies of 5-Aryltetrazoles

This compound represents a precise, incremental modification over simpler analogs like 5-(4-chlorophenyl)-2H-tetrazole. It is therefore a valuable tool in systematic SAR investigations designed to deconvolute the individual contributions of the para-chloro and meta-methyl groups to antifungal potency, spectrum, and selectivity [4]. Its procurement ensures experimental consistency in comparative studies.

Application
Selection Property
Validation Focus
Antifungal scaffold optimization
4-Chloro-3-methyl substitution pattern
Antifungal activity against Candida and mould strains
Tetrazole library synthesis via N2-alkylation
2H-tetrazole N2-alkylation reactivity
Derivatization efficiency and library purity
Lipophilicity-driven probe design
Predicted lipophilicity profile
Membrane permeability in cell-based assays
SAR deconvolution of 5-aryltetrazoles
Dual-substituent SAR interpretation
Comparative activity and spectrum assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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